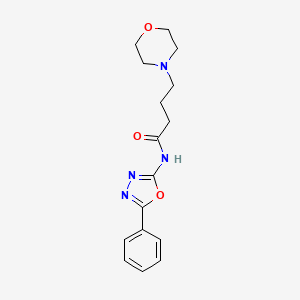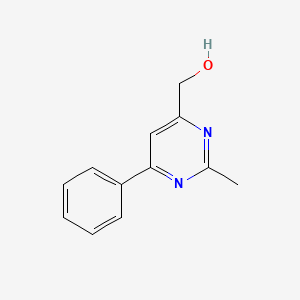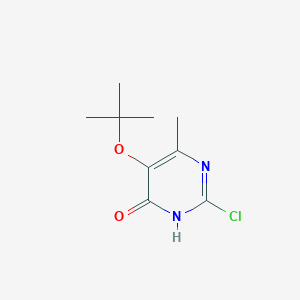
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is a chemical compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a tert-butoxy group, a chlorine atom, and a methyl group attached to the pyrimidinone ring. The tert-butoxy group is known for its steric hindrance and electron-donating properties, which can influence the reactivity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate pyrimidine derivatives with tert-butyl alcohol and chlorinating agents. One common method includes the use of tert-butyl alcohol in the presence of a strong acid catalyst to introduce the tert-butoxy group. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used in substitution reactions. These reactions are typically carried out in polar solvents like methanol or ethanol at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, hydroxyl derivatives, and reduced forms of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
科学研究应用
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity and stability
作用机制
The mechanism of action of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s binding affinity to these targets by providing steric hindrance and electronic effects. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-(tert-Butoxy)-2-chloropyrimidin-4(1H)-one: Similar structure but lacks the methyl group, which can affect its reactivity and binding properties.
2-Chloro-6-methylpyrimidin-4(1H)-one: Lacks the tert-butoxy group, resulting in different steric and electronic properties.
5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one:
Uniqueness
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is unique due to the combination of the tert-butoxy, chlorine, and methyl groups on the pyrimidinone ring. This combination provides a distinct set of steric and electronic properties, making the compound highly versatile for various chemical reactions and applications. The presence of the tert-butoxy group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .
属性
CAS 编号 |
62022-12-2 |
|---|---|
分子式 |
C9H13ClN2O2 |
分子量 |
216.66 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-5-[(2-methylpropan-2-yl)oxy]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(14-9(2,3)4)7(13)12-8(10)11-5/h1-4H3,(H,11,12,13) |
InChI 键 |
PSRAGVFQXAAJDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)Cl)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


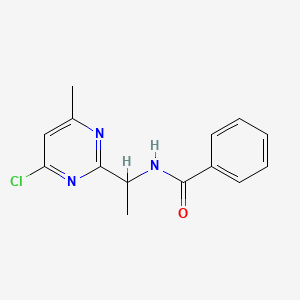
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)

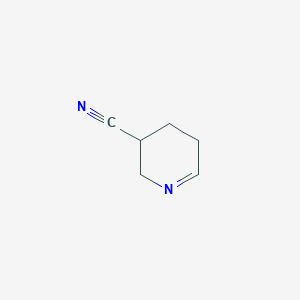
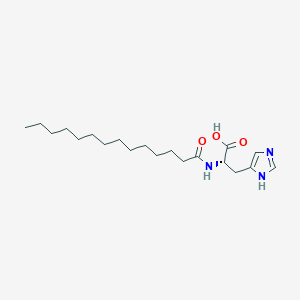
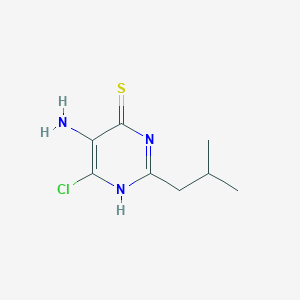
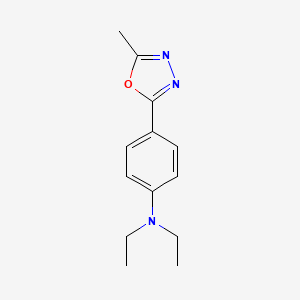
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
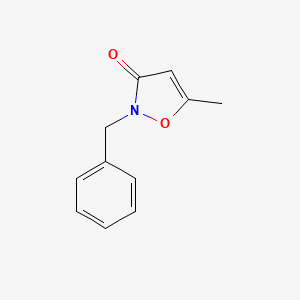
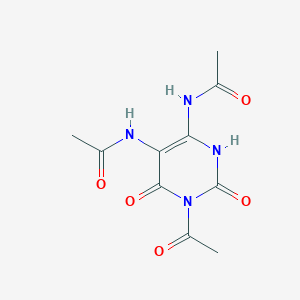
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
